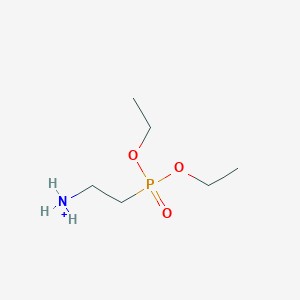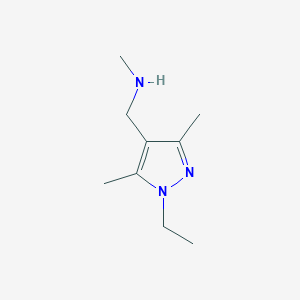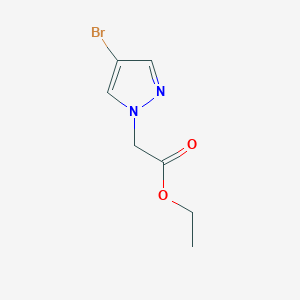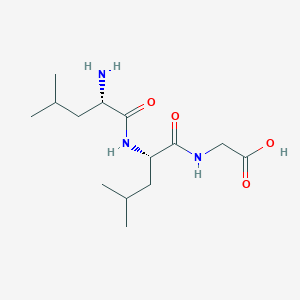
(S)-(+)-2-Heptyl isocyanate
Overview
Description
(S)-(+)-2-Heptyl isocyanate is an organic compound characterized by the presence of an isocyanate functional group (−N=C=O) attached to a heptyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-(+)-2-Heptyl isocyanate can be synthesized through several methods. One common approach involves the phosgenation of the corresponding amine. This process typically requires the use of phosgene (COCl₂) and the amine precursor under controlled conditions to produce the isocyanate . Another method involves the Curtius rearrangement, where an acyl azide is heated to form the isocyanate .
Industrial Production Methods
Industrial production of isocyanates, including this compound, often relies on the phosgene method due to its efficiency. due to the hazardous nature of phosgene, alternative non-phosgene methods are being explored. These include the use of dimethyl carbonate and urea as safer alternatives .
Chemical Reactions Analysis
Types of Reactions
(S)-(+)-2-Heptyl isocyanate undergoes various chemical reactions, primarily due to the electrophilic nature of the isocyanate group. Key reactions include:
Nucleophilic Addition: Reacts with alcohols to form urethanes.
Hydrolysis: Reacts with water to form carbamic acid, which decomposes to an amine and carbon dioxide.
Thiol-Isocyanate Reactions: Forms thiourethanes when reacted with thiols.
Common Reagents and Conditions
Common reagents for these reactions include alcohols, amines, and thiols. Reaction conditions typically involve mild temperatures and the presence of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include urethanes, amines, and thiourethanes, depending on the specific nucleophile involved .
Scientific Research Applications
(S)-(+)-2-Heptyl isocyanate has several applications in scientific research:
Polymer Chemistry: Used in the synthesis of polyurethanes, which are widely used in foams, coatings, and adhesives.
Materials Science: Employed in the development of advanced materials with specific properties, such as elasticity and thermal stability.
Biomedical Research:
Mechanism of Action
The mechanism of action of (S)-(+)-2-Heptyl isocyanate involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, allowing it to react readily with nucleophiles such as alcohols and amines. This reactivity is exploited in the formation of polyurethanes and other polymers . The molecular targets and pathways involved include the formation of urethane linkages and the release of carbon dioxide during hydrolysis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S)-(+)-2-Heptyl isocyanate include other alkyl isocyanates such as methyl isocyanate and phenyl isocyanate . These compounds share the isocyanate functional group but differ in the alkyl or aryl substituents attached to the isocyanate group.
Uniqueness
This compound is unique due to its specific heptyl chain, which imparts distinct physical and chemical properties compared to other isocyanates. This uniqueness can influence its reactivity and the properties of the polymers formed from it .
Properties
IUPAC Name |
(2S)-2-isocyanatoheptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-3-4-5-6-8(2)9-7-10/h8H,3-6H2,1-2H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVVYCUAIZAGPB-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](C)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426971 | |
| Record name | (S)-(+)-2-Heptyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
745783-76-0 | |
| Record name | (2S)-2-Isocyanatoheptane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=745783-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-(+)-2-Heptyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(2R)-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(4-fluorophenyl)acetate](/img/structure/B1599483.png)





![[(1S,2S)-2-hydroxycycloheptyl]methylazanium](/img/structure/B1599491.png)
